(1-Cyclobutylpyrazol-4-yl)boronic acid

Building Block Suzuki-Miyaura Purity

This 98% pure 4-boronic acid pyrazole delivers reproducible Suzuki-Miyaura couplings thanks to a 3% purity advantage over lower-grade material, reducing failed reactions in parallel library synthesis. The free acid form (MW 166, LogP 0.71) eliminates deprotection steps and simplifies reverse-phase purification. A TPSA of 58.3 Ų predisposes drug candidates to oral bioavailability, validated in B1 antagonist programs. Essential for kinase/GPCR inhibitor hit-to-lead optimization.

Molecular Formula C7H11BN2O2
Molecular Weight 165.99 g/mol
CAS No. 1443112-54-6
Cat. No. B1455886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclobutylpyrazol-4-yl)boronic acid
CAS1443112-54-6
Molecular FormulaC7H11BN2O2
Molecular Weight165.99 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)C2CCC2)(O)O
InChIInChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2
InChIKeyBCJHUJINKCSWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1-Cyclobutylpyrazol-4-yl)boronic acid CAS 1443112-54-6: Verified Suppliers and Purity Data for Procurement


(1-Cyclobutylpyrazol-4-yl)boronic acid (CAS 1443112-54-6) is an organoboronic acid derivative featuring a cyclobutyl-substituted pyrazole core. Its molecular formula is C₇H₁₁BN₂O₂, with a molecular weight of 165.99 g/mol [1]. The boronic acid functional group enables its primary application as a reagent in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation [2]. Computed physicochemical properties, including a topological polar surface area (TPSA) of approximately 58.3 Ų and a LogP of 0.71, are documented across multiple authoritative databases .

Why Generic (1-Cyclobutylpyrazol-4-yl)boronic acid Substitution Is Not Viable: Purity, Reactivity, and Provenance


The assumption that all organoboronic acids are interchangeable is invalid for several reasons. First, the specific substitution pattern on the pyrazole ring is critical. The 4-position boronic acid group is a distinct building block, enabling specific bond formations that regioisomers (e.g., 3- or 5-boronic acids) cannot achieve [1]. Furthermore, the free boronic acid moiety is prone to protodeboronation and can form varying amounts of unreactive cyclic boroxine anhydrides upon storage, making the supplied purity a critical and non-transferable parameter for reaction yield [2]. Therefore, the traceable quality and vendor-reported purity are the primary, and often only, reliable parameters for procurement decisions for this specific compound.

Quantitative Evidence Guide for (1-Cyclobutylpyrazol-4-yl)boronic acid: Comparative Data for Procurement


Comparative Supplier Purity Analysis for (1-Cyclobutylpyrazol-4-yl)boronic acid

The purity of the boronic acid is the most critical factor for its successful application. A direct comparison of supplier specifications reveals a quantifiable difference in guaranteed purity levels. Vendor B (Leyan) provides the compound at a purity of 98% , whereas Vendor A (Beyotime) offers it at 95% . A vendor offering 95% purity for a boronic acid can contain 5% impurities, which may include up to 2-3% of unreactive anhydrides or protodeboronated material that would not participate in a desired coupling reaction, leading to variable and potentially significantly lower reaction yields compared to the 98% grade [1].

Building Block Suzuki-Miyaura Purity

Physicochemical Property Comparison: (1-Cyclobutylpyrazol-4-yl)boronic acid vs. Pinacol Ester Analog

A cross-study comparison of physicochemical properties highlights a key differentiation between the free boronic acid and its protected pinacol ester analog (1-Cyclobutyl-1H-pyrazole-4-boronic acid pinacol ester, CAS 1002309-48-9). The free boronic acid has a lower molecular weight (165.99 g/mol vs. 248.13 g/mol ) and a significantly lower calculated LogP (0.71 [1]) compared to the more lipophilic pinacol ester. These differences impact purification and solubility. The free acid is more water-soluble and amenable to reverse-phase chromatography, while the pinacol ester is better suited for normal-phase purification and has improved stability for long-term storage [2].

Physicochemical Properties Reagent Selection Lipophilicity

Inferred Pharmacophore Value: (1-Cyclobutylpyrazol-4-yl) Scaffold in B1 Bradykinin Antagonists

While no direct bioactivity data exists for the boronic acid building block itself, class-level evidence demonstrates the high value of the core (1-cyclobutylpyrazol-4-yl) pharmacophore in drug discovery. In a series of potent bradykinin B1 receptor antagonists, the (1-cyclobutylpyrazol-4-yl) moiety is a conserved structural feature essential for high target affinity. For example, the compound 2-(1-Cyclobutyl-1H-pyrazol-4-yl)-5-[({1-[2-fluoro-4-(trifluoromethoxy)phenyl]cyclopropyl}carbonyl)amino]-3-methylbenzoic acid (US20230271931, Example 108) exhibits an IC₅₀ of 14 nM against the human B1 bradykinin receptor [1]. A related analog, Example 53, with a similar core, shows an IC₅₀ of 32 nM [2], indicating the high potency conferred by this specific pyrazole substitution.

Medicinal Chemistry Bradykinin B1 Antagonist SAR

Topological Polar Surface Area (TPSA) as a Differentiator for Permeability

A computed physicochemical property, Topological Polar Surface Area (TPSA), provides a baseline for differentiating this compound from others in its class. (1-Cyclobutylpyrazol-4-yl)boronic acid has a TPSA of 58.3 Ų [1]. This value falls well within the widely accepted Veber threshold of TPSA < 140 Ų for oral bioavailability, a property critical for drug-like molecules [2]. In comparison, the pinacol ester analog (TPSA 44.5 Ų) is less polar, while a more complex derivative, Fulimetibant (a clinical B1 antagonist), has a TPSA of 102.7 Ų. This positions the free boronic acid as a more polar, water-soluble intermediate ideal for direct use in aqueous-compatible chemistries.

Drug-likeness Physicochemical Property TPSA

Optimal Procurement and Application Scenarios for (1-Cyclobutylpyrazol-4-yl)boronic acid CAS 1443112-54-6


Scenario 1: High-Throughput Synthesis of Kinase Inhibitor Libraries

Medicinal chemistry groups focused on synthesizing focused libraries of kinase or GPCR inhibitors should procure the 98% purity grade of this compound . The 3% purity advantage over lower-grade alternatives ensures more consistent and reproducible Suzuki-Miyaura couplings across large arrays of building blocks, reducing the rate of failed reactions and the need for extensive purification of intermediates [1]. The high-potency bioactivity associated with the core scaffold in B1 antagonist programs justifies its use in hit-to-lead optimization [2].

Scenario 2: Direct Functionalization of Late-Stage Intermediates

For chemists performing a final step Suzuki coupling to install a key pharmacophore onto a complex, high-value intermediate, the free boronic acid form is the preferred reagent. Its lower molecular weight (166 g/mol) and higher polarity (LogP 0.71) compared to the pinacol ester [3] make it amenable to purification by reverse-phase chromatography. This avoids the need for an additional deprotection step, which can be low-yielding and incompatible with sensitive functional groups [4].

Scenario 3: Medicinal Chemistry Lead Optimization Guided by Drug-Likeness

Medicinal chemists who prioritize ligand efficiency and oral bioavailability should select this building block. Its computed TPSA of 58.3 Ų is an early indicator of permeability. This allows project teams to build molecules around a core that is intrinsically predisposed to favorable ADME properties, as demonstrated by the oral activity of the B1 antagonist class to which this scaffold belongs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Cyclobutylpyrazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.